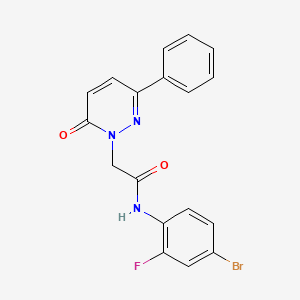![molecular formula C16H18N2O4 B14873228 3,5-dimethoxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide](/img/structure/B14873228.png)
3,5-dimethoxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-dimethoxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide is a compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and therapeutic potential. This compound features a benzamide core substituted with a 3,5-dimethoxy group and a tetrahydrobenzo[c]isoxazol-3-yl moiety, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers using a Pt-carbene intermediate.
Introduction of the Benzamide Core: The benzamide core can be introduced by reacting 3,5-dimethoxybenzoic acid with appropriate amine derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and catalyst-free methods can be employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3,5-dimethoxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy groups on the benzamide core can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
3,5-dimethoxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3,5-dimethoxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. For example, it may inhibit GABA uptake, resulting in anticonvulsant activity .
Comparison with Similar Compounds
Similar Compounds
- 3,4-dimethoxy-N-(®-1-(3-(((S)-6-(propylamino)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)phenyl)ethyl)benzamide
- 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl derivatives
Uniqueness
3,5-dimethoxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide is unique due to its specific substitution pattern and the presence of the isoxazole ring, which imparts distinct chemical and biological properties. Its ability to cross the blood-brain barrier and exhibit anticonvulsant activity sets it apart from other similar compounds .
Properties
Molecular Formula |
C16H18N2O4 |
|---|---|
Molecular Weight |
302.32 g/mol |
IUPAC Name |
3,5-dimethoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide |
InChI |
InChI=1S/C16H18N2O4/c1-20-11-7-10(8-12(9-11)21-2)15(19)17-16-13-5-3-4-6-14(13)18-22-16/h7-9H,3-6H2,1-2H3,(H,17,19) |
InChI Key |
ZOUPKFKNSFNOFR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=C3CCCCC3=NO2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


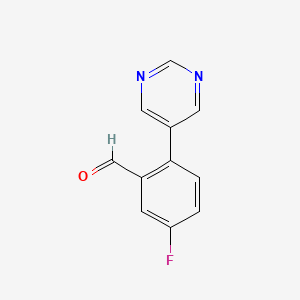
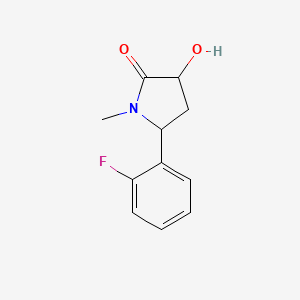
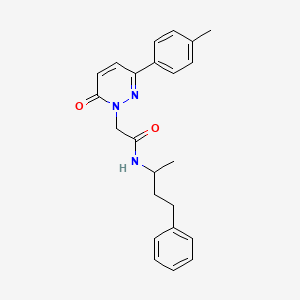
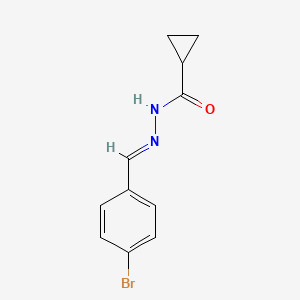
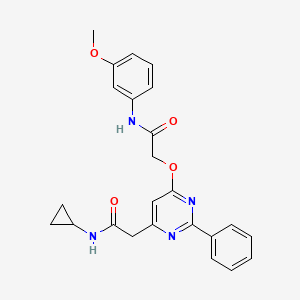

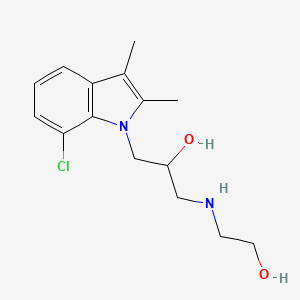
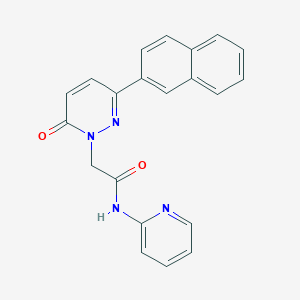


![1,3,8-Triazaspiro[4.6]undecane-2,4,9-trione](/img/structure/B14873211.png)
azanide](/img/structure/B14873215.png)
